N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-9H-xanthene-9-carboxamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-25(2)19(18-11-8-14-26(18)3)15-24-23(27)22-16-9-4-6-12-20(16)28-21-13-7-5-10-17(21)22/h4-14,19,22H,15H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSKZPAIQGXWGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Scaffold Variations
Xanthene vs. Quinoline/Pyridoindole Derivatives
- Target Compound: The xanthene core distinguishes it from quinoline-based carboxamides (e.g., SzR-105 in ), which exhibit a bicyclic aromatic system. Xanthene’s extended conjugation may enhance binding affinity to planar protein pockets compared to smaller quinoline scaffolds .
- Pyrido[3,4-b]indole Analogues: Compounds like (S)-2-cyclopentyl-N-(pyrrolidin-2-ylmethyl)-pyrido[3,4-b]indole-carboxamide () share the carboxamide linkage but lack the xanthene ring.
Substituent Analysis
Key Substituents and Their Impact:
*Calculated based on formula; †Estimated via analogy to .
- Dimethylamino vs. Methoxy: The target’s dimethylamino group increases basicity and solubility in acidic environments compared to the methoxy substituent in N-(2-methoxyethyl)-9H-xanthene-9-carboxamide .
- Pyrrole vs. Quaternary Ammonium : Unlike Propantheline Bromide’s quaternary ammonium group (a muscarinic antagonist), the target’s pyrrole moiety may facilitate π-π stacking with aromatic residues in target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
